molecular formula C6H6N4O2 B13097861 6-Aminopyrrolo[2,1-F][1,2,4]triazine-2,4(1H,3H)-dione

6-Aminopyrrolo[2,1-F][1,2,4]triazine-2,4(1H,3H)-dione

Cat. No.: B13097861
M. Wt: 166.14 g/mol
InChI Key: DYQDBMPSSMVBQE-UHFFFAOYSA-N
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Description

6-Aminopyrrolo[2,1-F][1,2,4]triazine-2,4(1H,3H)-dione is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structure and potential applications. This compound is characterized by a fused ring system that includes a pyrrole and a triazine ring, making it a versatile scaffold in medicinal chemistry and other fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Aminopyrrolo[2,1-F][1,2,4]triazine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of pyrrole derivatives with formamidine acetate and chloramine under controlled conditions . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

For industrial-scale production, the synthesis is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors and automated systems to control reaction parameters precisely. The process may also include steps for the purification of the final product, such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

6-Aminopyrrolo[2,1-F][1,2,4]triazine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

6-Aminopyrrolo[2,1-F][1,2,4]triazine-2,4(1H,3H)-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Aminopyrrolo[2,1-F][1,2,4]triazine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. For instance, in antiviral applications, it may inhibit viral RNA polymerase, thereby preventing viral replication . The compound’s unique structure allows it to bind effectively to its targets, disrupting normal biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Aminopyrrolo[2,1-F][1,2,4]triazine-2,4(1H,3H)-dione stands out due to its specific functional groups that confer unique reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential in drug development make it a valuable compound in various fields of research .

Properties

Molecular Formula

C6H6N4O2

Molecular Weight

166.14 g/mol

IUPAC Name

6-amino-1H-pyrrolo[2,1-f][1,2,4]triazine-2,4-dione

InChI

InChI=1S/C6H6N4O2/c7-3-1-4-5(11)8-6(12)9-10(4)2-3/h1-2H,7H2,(H2,8,9,11,12)

InChI Key

DYQDBMPSSMVBQE-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=O)NC(=O)NN2C=C1N

Origin of Product

United States

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